REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.[Br-].[CH2:33]([O:35][C:36](=[O:40])[CH2:37][CH2:38][Zn+])[CH3:34].C1COCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[OH-].[NH4+]>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH2:38][CH2:37][C:36]([O:35][CH2:33][CH3:34])=[O:40])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:1.2,3.4,6.7.8.9.10,11.12|
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
|
Smiles
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ClC1=CC=NC2=CC(=CC=C12)OC
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Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[Br-].C(C)OC(CC[Zn+])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.08 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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[OH-].[NH4+]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction vessel was purged
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Type
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CUSTOM
|
Details
|
flushed with nitrogen three times
|
Type
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CUSTOM
|
Details
|
The reaction mixture was microwaved at 150° C. for 60 minutes
|
Duration
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60 min
|
Type
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FILTRATION
|
Details
|
After 30 minutes the mixture was filtered
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between water and ethyl acetate
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Type
|
EXTRACTION
|
Details
|
Extracted with ethyl acetate (3×20 mL)
|
Type
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WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified by MPLC with a gradient of 20 to 50% EtOAc in CH2Cl2
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)CCC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |